molecular formula C9H11BrF3NO2 B2726630 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 2031268-68-3

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B2726630
CAS No.: 2031268-68-3
M. Wt: 302.091
InChI Key: UNAVNHUHKPFMIN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAVNHUHKPFMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the reaction of piperidine derivatives with bromoacetyl bromide and trifluoroacetone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one exhibit anticancer properties by targeting specific pathways involved in tumor growth. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making them candidates for further development in cancer therapy .
  • Neurological Disorders
    • The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
  • Antiviral Activity
    • There is emerging evidence that compounds with similar structures may possess antiviral properties. For instance, studies have focused on the inhibition of viral polymerases, which are critical for viral replication. This opens avenues for developing antiviral agents against various viral infections .

Synthesis and Derivative Studies

The synthesis of this compound has been explored alongside its derivatives to enhance efficacy and reduce toxicity. The incorporation of trifluoromethyl groups has been noted to improve biological activity by increasing lipophilicity and modulating receptor interactions .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer efficacy of various piperidine derivatives, including those structurally related to this compound. The compounds were tested against a panel of cancer cell lines, demonstrating significant growth inhibition rates and highlighting their potential as therapeutic agents in oncology .

Case Study 2: Neurological Applications

In a separate investigation into the central nervous system effects of piperidine derivatives, researchers found that compounds similar to this compound exhibited anxiolytic-like effects in animal models. This suggests a promising avenue for developing treatments for anxiety-related disorders .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
  • CAS Number : 2031268-68-3
  • Molecular Formula: C₉H₁₁BrF₃NO₂
  • Molecular Weight : ~318.1 g/mol

Structural Features :

  • A piperidine ring substituted at the 4-position with a 2-bromoacetyl group.
  • A trifluoroethanone moiety attached to the piperidine nitrogen.
  • Key functional groups: bromoacetyl (electrophilic reactivity), trifluoroacetyl (electron-withdrawing), and piperidine (basic nitrogen).

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison

Compound Name Key Substituents/Rings Molecular Formula Notable Features Reference
Target Compound 4-(2-Bromoacetyl)piperidine, trifluoroethyl C₉H₁₁BrF₃NO₂ Combines bromoacetyl (electrophile) and trifluoroacetyl (stability enhancer).
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (10) Piperazine, 4-fluorobenzyl, 2-chlorophenyl C₂₀H₂₀ClFN₂O Piperazine ring with fluorobenzyl and chlorophenyl groups; lacks bromine.
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one Bromophenyl, trifluoromethyl, piperidinone C₁₂H₁₁BrF₃NO Bromine on aryl ring; piperidinone core instead of acetyl-piperidine.
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone Piperazine, 5-bromopyridinyl C₁₁H₁₁BrF₃N₃O Pyridine substituent; bromine on heteroaromatic ring.
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenoxy)ethan-1-one Benzothiazole, 4-bromophenoxy C₂₀H₁₈BrN₂O₂S Benzothiazole introduces aromaticity; bromophenoxy for lipophilicity.
1-(4-Thiophenyl)-2,2,2-trifluoroethan-1-one Thiophenyl, trifluoroethyl C₈H₅F₃OS Simpler structure with thiophene; lacks piperidine or bromine.

Reactivity and Stability

  • Bromoacetyl Group : The target compound’s bromoacetyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., in alkylation reactions) . Analogous bromine-containing compounds (e.g., 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one) show similar reactivity .
  • Trifluoroacetyl Group : The electron-withdrawing trifluoroacetyl group improves metabolic stability and lipophilicity, a feature shared with 1-(4-Thiophenyl)-2,2,2-trifluoroethan-1-one .
  • Piperidine vs.

Spectroscopic Data

  • IR Spectroscopy : The target compound’s C=O stretch (trifluoroacetyl) is expected near 1700 cm⁻¹, consistent with analogs like compounds 55 and 56 (1700–1698 cm⁻¹) .
  • 13C-NMR : Piperidine/piperazine carbons resonate between δ 40–60 ppm, while carbonyl carbons (C=O) appear near δ 160–180 ppm (observed in compound 10) .

Biological Activity

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H10BrF3N
  • Molecular Weight : 292.10 g/mol
  • CAS Number : 2031268-68-3

The biological activity of this compound is primarily attributed to its structural features, which include:

  • The bromoacetyl group , known for its electrophilic properties, can interact with nucleophiles in biological systems.
  • The trifluoroethanone moiety , which may enhance lipophilicity and bioavailability.

Inhibition of Enzymatic Activity

Piperidine derivatives have been studied for their ability to inhibit key enzymes in metabolic pathways. In particular:

  • Pyruvate Dehydrogenase Kinase (PDHK) : Some piperidine derivatives act as inhibitors of PDHK, which is crucial in regulating energy metabolism. This inhibition can lead to increased glucose utilization and reduced lactate production, making it a target for metabolic disorders .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. While specific data on this compound is scarce, related compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.

Case Studies and Research Findings

  • Antimicrobial Screening : A study examining a series of piperidine derivatives found that certain modifications significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria . While direct data on the specific compound is lacking, the trends observed suggest potential efficacy.
  • Inhibition of PDHK : Research into piperidine derivatives has shown promise in inhibiting PDHK, leading to altered metabolic profiles in treated cells . This mechanism could be relevant for therapeutic strategies targeting metabolic diseases.
  • Cytotoxicity Profiles : In vitro studies on structurally similar compounds indicate varying degrees of cytotoxicity against cancerous cell lines. For example, certain trifluoromethyl-containing compounds exhibited significant anticancer activity through apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved Effect
AntimicrobialPiperidine DerivativesInhibition of bacterial growth
Enzyme InhibitionPDHK InhibitorsReduced lactate production
CytotoxicityCancer Cell LinesInduction of apoptosis

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